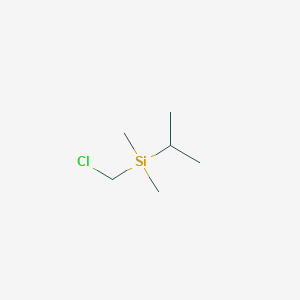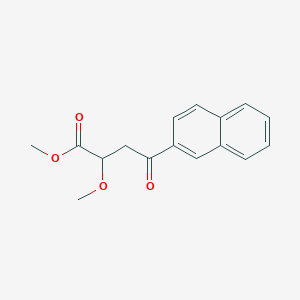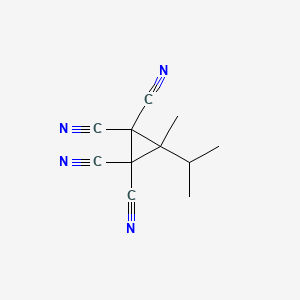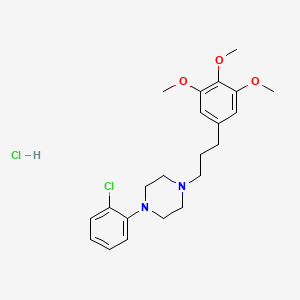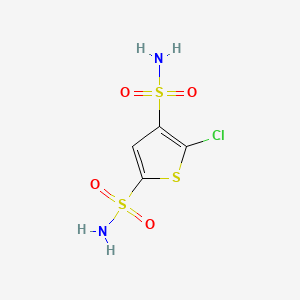
2,4-Thiophenedisulfonamide, 5-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Thiophenedisulfonamide, 5-chloro- is a chemical compound belonging to the class of thiophene derivatives. Thiophene is a heterocyclic compound containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two sulfonamide groups and a chlorine atom attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Thiophenedisulfonamide, 5-chloro- typically involves the introduction of sulfonamide groups and a chlorine atom onto the thiophene ring. One common method is the sulfonation of thiophene followed by chlorination. The reaction conditions often involve the use of sulfuric acid and chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from thiophene. The steps include sulfonation, chlorination, and purification. The reaction conditions are optimized to achieve high yield and purity, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,4-Thiophenedisulfonamide, 5-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The sulfonamide groups can participate in redox reactions under specific conditions.
Condensation Reactions: The compound can form condensation products with aldehydes or ketones.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Thiophene derivatives with various functional groups replacing the chlorine atom.
Oxidation Products: Sulfonic acids or sulfoxides.
Reduction Products: Thiophene derivatives with reduced sulfonamide groups.
Scientific Research Applications
2,4-Thiophenedisulfonamide, 5-chloro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2,4-Thiophenedisulfonamide, 5-chloro- involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular pathways by inhibiting key enzymes or signaling proteins.
Comparison with Similar Compounds
2,5-Thiophenedisulfonamide: Lacks the chlorine atom but has similar sulfonamide groups.
5-Chloro-2-thiophenesulfonamide: Contains a single sulfonamide group and a chlorine atom.
2,4-Dichlorothiophene: Contains two chlorine atoms but lacks sulfonamide groups.
Uniqueness: 2,4-Thiophenedisulfonamide, 5-chloro- is unique due to the combination of two sulfonamide groups and a chlorine atom on the thiophene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
22167-99-3 |
|---|---|
Molecular Formula |
C4H5ClN2O4S3 |
Molecular Weight |
276.7 g/mol |
IUPAC Name |
5-chlorothiophene-2,4-disulfonamide |
InChI |
InChI=1S/C4H5ClN2O4S3/c5-4-2(13(6,8)9)1-3(12-4)14(7,10)11/h1H,(H2,6,8,9)(H2,7,10,11) |
InChI Key |
MYGOAWSTBUIRKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1S(=O)(=O)N)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


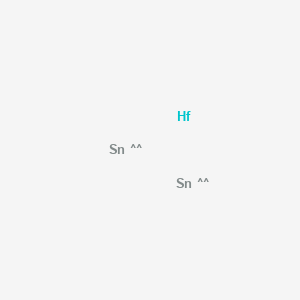
![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)
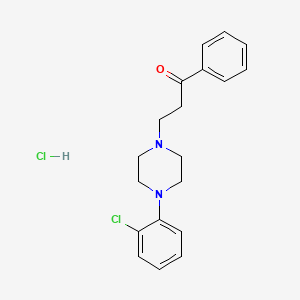

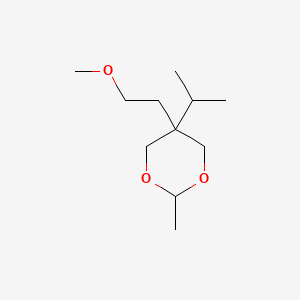
![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)


